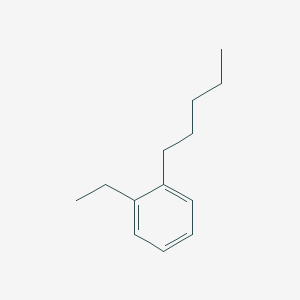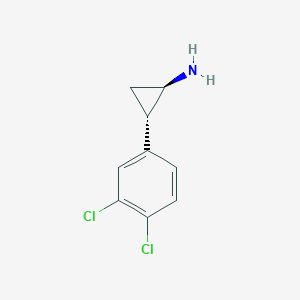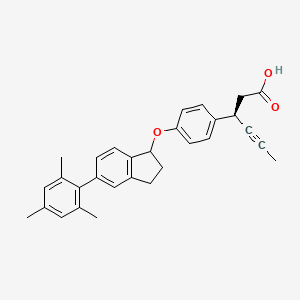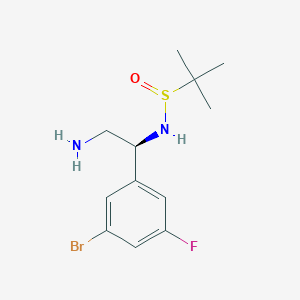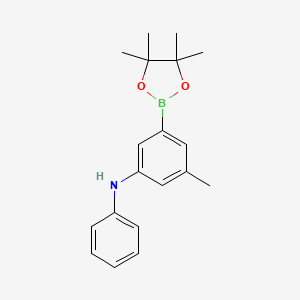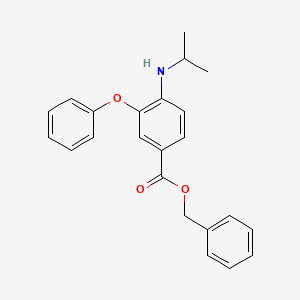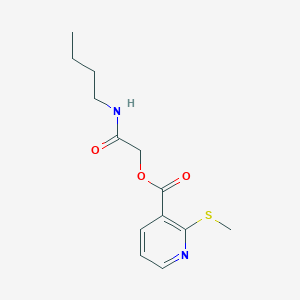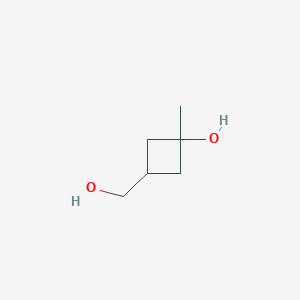
3-(Hydroxymethyl)-1-methyl-cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1-methyl-cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-cyclobutanone with formaldehyde in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium borohydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethyl)-1-methyl-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-1-methyl-cyclobutanol.
Reduction: this compound.
Substitution: Various substituted cyclobutanol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-1-methyl-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to enzymes and receptors.
Comparación Con Compuestos Similares
3-(Hydroxymethyl)-cyclobutanol: Lacks the methyl group, resulting in different reactivity and properties.
1-Methyl-cyclobutanol: Lacks the hydroxymethyl group, affecting its chemical behavior and applications.
Cyclobutanol: The simplest form, without any substituents, serving as a basic reference compound.
Uniqueness: 3-(Hydroxymethyl)-1-methyl-cyclobutanol is unique due to the presence of both a hydroxymethyl and a methyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-6(8)2-5(3-6)4-7/h5,7-8H,2-4H2,1H3 |
Clave InChI |
SGNWGZQUTZVGHM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
